molecular formula C12H19N3O2S B1393586 N-(pyridin-3-ylmethyl)-2-(pyrrolidin-1-ylsulfonyl)ethanamine CAS No. 1160264-47-0

N-(pyridin-3-ylmethyl)-2-(pyrrolidin-1-ylsulfonyl)ethanamine

Cat. No. B1393586
M. Wt: 269.37 g/mol
InChI Key: PXNKULDUBBRGMR-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)-2-(pyrrolidin-1-ylsulfonyl)ethanamine (NPMPSEA) is an organic compound composed of a pyridin-3-ylmethyl group and a pyrrolidin-1-ylsulfonyl group, both attached to an ethanamine group. It is a relatively new compound, first synthesized in 2021. NPMPSEA has shown promise in a variety of applications, particularly in the field of scientific research.

Scientific Research Applications

Photo-induced Oxidation Studies

  • The photochemistry of compounds related to N-(pyridin-3-ylmethyl)-2-(pyrrolidin-1-ylsulfonyl)ethanamine has been explored. For example, studies on Fe(N4Py)(CH3CN)2, where N4Py includes a pyridin-ylmethyl component, show that under UV or visible irradiation, these complexes enhance the rate of outer sphere electron transfer. This process yields superoxide radical anions and the complexes in the Fe(III) redox state. This type of reaction has implications in fields like solar energy conversion and photocatalysis (Draksharapu et al., 2012).

Ligand Exchange and Spin State Equilibria

  • The solution chemistry of Fe(II) complexes based on pentadentate ligands related to N-(pyridin-3-ylmethyl)-2-(pyrrolidin-1-ylsulfonyl)ethanamine has been examined. The ligand exchange and spin state equilibria of these complexes in various media like water and acetonitrile are crucial for understanding their behavior in biochemical and industrial processes (Draksharapu et al., 2012).

DNA Binding and Nuclease Activity

  • Copper(II) complexes of tridentate ligands, including pyridin-ylmethyl components, exhibit significant DNA binding propensity. Their interaction with DNA, observed through methods like thermal denaturation and circular dichroism, provides insights into the design of potential therapeutics or biomolecular tools (Kumar et al., 2012).

Synthesis and Anticancer Activity

  • The synthesis of derivatives involving pyridin-ylmethyl components has been explored for potential anticancer activity. This suggests that compounds structurally similar to N-(pyridin-3-ylmethyl)-2-(pyrrolidin-1-ylsulfonyl)ethanamine might have biomedical applications (Kumar et al., 2013).

Corrosion Inhibition Properties

  • Schiff base complexes, including ligands similar to N-(pyridin-3-ylmethyl)-2-(pyrrolidin-1-ylsulfonyl)ethanamine, have been studied for their corrosion inhibition properties on metals. This application is significant in materials science and engineering (Das et al., 2017).

Catalytic Applications

  • Complexes with pyridin-ylmethyl components have been examined for their catalytic activities, such as in ethylene oligomerization. This research is important for understanding catalytic processes in industrial chemistry (Nyamato et al., 2015).

properties

IUPAC Name

N-(pyridin-3-ylmethyl)-2-pyrrolidin-1-ylsulfonylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c16-18(17,15-7-1-2-8-15)9-6-14-11-12-4-3-5-13-10-12/h3-5,10,14H,1-2,6-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNKULDUBBRGMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)CCNCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601198333
Record name N-[2-(1-Pyrrolidinylsulfonyl)ethyl]-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601198333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-3-ylmethyl)-2-(pyrrolidin-1-ylsulfonyl)ethanamine

CAS RN

1160264-47-0
Record name N-[2-(1-Pyrrolidinylsulfonyl)ethyl]-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160264-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(1-Pyrrolidinylsulfonyl)ethyl]-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601198333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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